z-d-Ser(tbu)-oh

Übersicht

Beschreibung

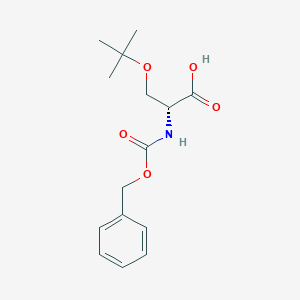

Z-D-Ser(tbu)-oh, also known as N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound has a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Ser(tbu)-oh typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a benzyloxycarbonyl (Z) group. The process can be summarized as follows:

Protection of the Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Z-D-Ser(tbu)-oh undergoes various chemical reactions, including:

Deprotection Reactions: The protective groups can be removed under specific conditions to yield free serine.

Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Deprotection: The tert-butyl group can be removed using trifluoroacetic acid, while the benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst.

Coupling: Coupling reactions typically use reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include free serine and various peptide chains, depending on the specific reactions and conditions used .

Wissenschaftliche Forschungsanwendungen

Z-D-Ser(tbu)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: It is used in the development of peptide-based drugs.

Biochemical Studies: It is used in studies involving enzyme-substrate interactions and protein folding.

Wirkmechanismus

The mechanism of action of Z-D-Ser(tbu)-oh primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The benzyloxycarbonyl group protects the amino group, while the tert-butyl group protects the hydroxyl group. These protective groups can be selectively removed under specific conditions to yield the desired peptide product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threonine: Similar to Z-D-Ser(tbu)-oh but with an additional methyl group on the side chain.

N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosine: Similar to this compound but with a phenolic hydroxyl group on the side chain.

Uniqueness

This compound is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. Its structure allows for the efficient formation of peptide bonds while preventing unwanted side reactions .

Biologische Aktivität

Z-D-Ser(tBu)-OH, also known as Z-O-tert-butyl-D-serine, is a derivative of the amino acid D-serine. This compound plays a significant role in biochemical research and has implications in neurobiology due to its structural and functional properties. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group protecting the hydroxyl side chain and a benzyloxycarbonyl (Z) group protecting the amine group. The molecular formula is with a molecular weight of approximately 161.199 g/mol. These protective groups enhance the compound's stability and solubility compared to its parent amino acid, D-serine .

This compound functions primarily as a building block for peptides, allowing researchers to incorporate D-serine into various peptide sequences. D-serine itself acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity and memory formation. This receptor's modulation is crucial in understanding neurological disorders such as schizophrenia and Alzheimer's disease .

Neurobiological Implications

Research indicates that D-serine levels are critical in several neurological processes. For instance, studies have shown that D-serine can influence neurotransmitter systems, particularly those involving glutamate receptors. This modulation can lead to new therapeutic strategies for managing conditions like schizophrenia and depression .

Synthesis of this compound

The synthesis of this compound typically involves:

- Protection of Functional Groups : The amine group is protected with a benzyloxycarbonyl (Z) group while the hydroxyl group is protected with a tert-butyl (tBu) group.

- Formation of Peptide Bonds : The methyl ester form can be used to activate the carboxyl group for peptide bond formation.

- Deprotection : Upon completion of peptide synthesis, the protective groups can be removed to yield the desired peptide containing D-serine .

Applications in Research

This compound has several applications in biochemical research:

- Peptide Synthesis : It serves as an essential building block for synthesizing peptides that target specific neurological pathways.

- Drug Development : Compounds incorporating D-serine may offer therapeutic benefits in treating neurodegenerative diseases.

- Receptor Interaction Studies : Research often focuses on how derivatives like this compound can influence receptor binding affinities and activities .

Comparative Analysis with Other Amino Acid Derivatives

To understand the uniqueness of this compound, it is helpful to compare it with other serine derivatives:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Z-L-Ser(tbu)-OH | L-serine derivative with tert-butyl protection | Used in similar applications but differs in chirality |

| Fmoc-L-Ser(tbu)-OH | L-serine derivative with fluorenylmethoxycarbonyl protection | More stable under basic conditions; used extensively in solid-phase peptide synthesis |

| Z-O-tert-butyl-L-serine | L-serine derivative similar to this compound | Directly comparable but with L-stereochemistry |

The distinct D-stereochemistry of this compound significantly influences its biological activity compared to L-isomers.

Case Studies and Research Findings

Several studies have explored the biological activity of D-serine derivatives:

- D-serine in Schizophrenia Treatment : Clinical trials have indicated that increasing D-serine levels can ameliorate symptoms in patients with schizophrenia by enhancing NMDA receptor function .

- Role in Alzheimer's Disease : Research has suggested that D-serine may play a protective role against neurodegeneration observed in Alzheimer's disease models, indicating potential therapeutic avenues for compounds like this compound .

- Peptide Design for Neuroprotection : Investigations into peptides synthesized using this compound have shown promising results in modulating neuroprotective pathways, highlighting its utility in drug development .

Eigenschaften

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDGEONUWGOCJG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.